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4-fluoro-1H-pyrrol-3-ol

Cat. No.: B11925184
M. Wt: 101.08 g/mol
InChI Key: PHCPXYIMKUZOPT-UHFFFAOYSA-N
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Description

4-fluoro-1H-pyrrol-3-ol is a fluorinated pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole ring is a privileged scaffold in biology, found in numerous natural products and FDA-approved drugs . Its presence in compounds is known to modulate key properties like lipophilicity, solubility, and binding capacity to biological targets, which can influence a drug's absorption and metabolism . Pyrrole-based compounds have demonstrated a broad and potent spectrum of biological activities, serving as core structures in therapies for cancer, diabetes, and as antimicrobial and antiviral agents . The specific substitution pattern of this compound, featuring both a fluorine atom and a hydroxyl group, makes it a valuable and versatile building block for the synthesis of more complex molecules. Fluorination is a common strategy in drug design to enhance metabolic stability, alter electron distribution, and improve membrane permeability . Researchers can utilize this compound to develop novel substances for various therapeutic areas, including as potential enzyme inhibitors or receptor agonists/antagonists. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4FNO B11925184 4-fluoro-1H-pyrrol-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4FNO

Molecular Weight

101.08 g/mol

IUPAC Name

4-fluoro-1H-pyrrol-3-ol

InChI

InChI=1S/C4H4FNO/c5-3-1-6-2-4(3)7/h1-2,6-7H

InChI Key

PHCPXYIMKUZOPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)F)O

Origin of Product

United States

Reaction Pathways and Mechanistic Insights of 4 Fluoro 1h Pyrrol 3 Ol

Electrophilic Reactivity of Fluorinated Pyrroles

The pyrrole (B145914) ring is inherently electron-rich and susceptible to electrophilic attack. However, the introduction of a fluorine atom, a strongly electron-withdrawing group, significantly modulates this reactivity. The fluorine atom deactivates the pyrrole ring towards electrophilic substitution compared to the parent heterocycle. This deactivation can be partially overcome by using highly reactive electrophiles or by the presence of electron-donating groups elsewhere on the ring. For 4-fluoro-1H-pyrrol-3-ol, the hydroxyl group at the C3 position also exerts an electronic influence that, along with the C4-fluoro substituent, directs the outcome of electrophilic reactions.

While the direct electrophilic halogenation of simple pyrroles is well-established, the fluorination of pyrrole derivatives can be challenging. worktribe.comresearchgate.net The use of electrophilic fluorinating agents like Selectfluor™ on pyrrole substrates can lead to competing oxidation and subsequent polymerization, limiting the synthetic scope. worktribe.comresearchgate.net However, for pyrroles bearing electron-withdrawing groups, such as esters, selective monofluorination can be achieved. worktribe.com

In the context of halogenated fluoropyrroles, regioselectivity is dictated by the electronic environment of the ring. For instance, the electrophilic fluorination of 2,3,5-tribromo-N-benzylpyrrole with N-fluorobenzenesulfonimide (NFSI) yields 2,3,5-tribromo-4-fluoro-N-benzylpyrrole, with fluorination occurring at the vacant C4 position. worktribe.com Conversely, fluorination of 2,4,5-tribromopyrrole with NFSI occurs at the C2 position, which is the most acidic site. worktribe.com The fluorine substituent itself directs subsequent reactions, with studies showing it increases the acidity of protons at ortho-sites, influencing metallation and subsequent electrophilic quenching. worktribe.com

For this compound, electrophilic halogenation would be predicted to occur at the positions of highest electron density, namely C2 and C5. The precise outcome would depend on a complex interplay between the activating -OH group and the deactivating -F atom, as well as the reaction conditions.

Table 1: Examples of Electrophilic Fluorination of Pyrrole Derivatives

Starting Material Reagent Product(s) Yield Reference
Pyrrole-2-carboxylate (1) Selectfluor™, Microwave Methyl 1-methyl-5-fluoropyrrole-2-carboxylate (2) 23% worktribe.com
2,4,5-Tribromo-N-benzylpyrrole NFSI, THF, -78 °C 2-Fluoro-3,4-dibromo-N-benzylpyrrole (4) - worktribe.com
Various pyrroles Selectfluor™ Oxidative polymerization or fluoropyrrole Low yields worktribe.comresearchgate.net

Friedel-Crafts alkylation and acylation reactions on the pyrrole nucleus are fundamental transformations. The deactivating effect of a fluorine substituent makes these reactions more challenging for fluorinated pyrroles, often requiring harsher conditions or specialized catalysts. However, methods have been developed to facilitate such reactions.

A notable approach involves the use of highly polar, non-coordinating fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. HFIP can promote the Friedel-Crafts alkylation of pyrroles with electrophiles like β-nitroalkenes, proceeding rapidly and in excellent yields without the need for a traditional Lewis acid catalyst. rsc.orgnih.gov In the reaction of pyrrole itself, this can lead to a mixture of mono- and di-substituted products. nih.gov

Furthermore, enantioselective Friedel-Crafts alkylation of various N-substituted and N-unprotected pyrroles has been successfully achieved using chiral phosphoric acid as a catalyst, demonstrating that even complex alkyl groups can be introduced with high stereocontrol. acs.org For this compound, a Friedel-Crafts reaction would likely occur at the C2 or C5 position, with the regioselectivity influenced by the directing effects of the existing substituents and the choice of catalyst.

Table 2: Friedel-Crafts Alkylation of Pyrroles

Pyrrole Substrate Electrophile Catalyst/Solvent Product Type Yield Reference
Indoles and Pyrrole β-Nitroalkenes HFIP C3-alkylated indoles, C2-alkylated pyrrole Excellent rsc.orgnih.gov
Pyrrole β-Nitroalkene HFIP Mono- and bis-alkylated pyrrole 85% nih.gov
Various Pyrroles N-Unprotected alkynyl trifluoromethyl ketimines Chiral Phosphoric Acid Chiral α-trifluoromethyl-α-(2-pyrrolyl)propargylamines High acs.org

Nucleophilic Transformations at the Hydroxyl Moiety of this compound

The hydroxyl group at the C3 position of this compound is a key functional handle for synthetic diversification. While specific literature on the reactivity of this particular compound is scarce, its chemical behavior can be predicted from the established principles of alcohol chemistry, modulated by the electronic properties of the fluoropyrrole core.

The hydroxyl group can undergo a range of nucleophilic transformations:

Etherification: O-alkylation can be achieved via reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then displaces a halide from an alkyl halide.

Esterification: The hydroxyl group can be acylated to form esters using reagents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride. The resulting sulfonate ester is highly susceptible to displacement by a wide range of nucleophiles, enabling the introduction of diverse functionalities at the C3 position.

The electron-withdrawing nature of both the fluorine atom and the pyrrole ring is expected to increase the acidity of the hydroxyl proton, facilitating its removal.

Deprotonation Chemistry and Resulting Nucleophilicity of Pyrrole Nitrogen

The N-H proton of the pyrrole ring is acidic and can be removed by a base to form the pyrrolide anion. The acidity of this proton is significantly enhanced by the presence of electron-withdrawing substituents. In this compound, both the C4-fluoro and C3-hydroxyl groups contribute to increasing the N-H acidity, making it more acidic than pyrrole itself.

The deprotonation of pyrrole N-H moieties by anions such as fluoride (B91410) has been well-documented, forming the basis for colorimetric fluoride sensors. researchgate.netnih.govresearchgate.net This process generates a pyrrolide anion, which is a potent nucleophile. researchgate.net The deprotonation of borylated α-fluorinated pyrroles has also been studied, with the resulting anionic species detected by mass spectrometry, highlighting their potential as reactive intermediates. oup.com

Once formed, the nucleophilic nitrogen of the 4-fluoro-3-hydroxypyrrolide anion can react with various electrophiles, allowing for:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Arylation: Reaction with activated aryl halides.

This provides a robust strategy for introducing a wide array of substituents onto the pyrrole nitrogen, further expanding the molecular diversity accessible from this core structure.

Cycloaddition Reactions Involving Fluorinated Pyrroles

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems. Pyrroles can participate in these reactions, most notably as the 4π component (diene) in [4+2] cycloadditions.

The efficacy of pyrrole as a diene in the Diels-Alder reaction is sensitive to its electronic properties. In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The presence of strongly electron-withdrawing groups, such as the fluoro and hydroxyl groups in this compound, lowers the energy of the highest occupied molecular orbital (HOMO) of the pyrrole ring. This electronic deactivation makes the compound a poor diene for reactions with typical electron-deficient dienophiles like maleic anhydride (B1165640) or acrylates.

However, this does not preclude participation in all [4+2] cycloadditions. Two possibilities remain:

Reaction with highly reactive dienophiles: It may still react with exceptionally reactive or strained dienophiles.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: In this variant, an electron-poor diene reacts with an electron-rich dienophile. While this compound is electron-poor for a pyrrole, it may not be sufficiently electron-deficient to act as a potent diene in IEDDA reactions. Studies on other pyrroles have shown that electron-rich aminopyrroles can participate in IEDDA reactions with highly electron-deficient partners like 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. nih.gov

Additionally, some studies have noted that substitution on the pyrrole ring or nitrogen can inhibit Diels-Alder reactions that proceed readily with unsubstituted pyrrole. rsc.org Therefore, the Diels-Alder reactivity of this compound is expected to be low under standard conditions, though specialized applications or reaction partners might elicit a response.

[2+2] and [2+1] Cycloadditions (e.g., with Carbenes)

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. In the context of fluorinated pyrroles, [2+2] and [2+1] cycloadditions, particularly with carbenes, offer pathways to novel and structurally diverse heterocyclic systems. While direct examples involving this compound are not extensively documented, the reactivity of related fluorinated and pyrrole systems provides significant insights into these potential transformations.

[2+2] Cycloadditions: These reactions typically involve the combination of two components with two atoms each to form a four-membered ring. In the context of pyrroles, this can involve the reaction of the pyrrole ring, acting as a 2π component, with a ketene (B1206846) or another suitable 2π system. The presence of a fluorine atom on the pyrrole ring, as in this compound, can influence the electronic properties of the pyrrole system, thereby affecting its reactivity in cycloaddition reactions. For instance, the trifluoromethyl group, a strong electron-withdrawing group, can activate an olefin towards cycloaddition. mdpi.com Metal-catalyzed [2+2] cycloadditions of olefins are also a known method for forming four-membered rings. wikipedia.org

[2+1] Cycloadditions: This class of reactions involves the addition of a carbene or a carbene equivalent to a double bond to form a three-membered ring (a cyclopropane). The reaction of pyrrole derivatives with carbenes can lead to the formation of cyclopropane-fused pyrrolidines. The generation of carbenes can be achieved through various methods, including the decomposition of diazo compounds or from iodonium (B1229267) ylides. beilstein-journals.orgnih.gov N-heterocyclic carbenes (NHCs) are also widely used in organocatalysis and can participate in various synthetic transformations. researchgate.net

The intramolecular version of this reaction, where the carbene and the pyrrole moiety are part of the same molecule, can lead to the formation of bicyclic systems. For example, rhodium(II)-catalyzed intramolecular N-H insertion reactions of δ-amino-γ,γ-difluoro-α-diazo-β-ketoesters have been used to prepare polyfunctionalized β-fluoropyrroles. nih.gov

Below is a table summarizing cycloaddition reactions relevant to the synthesis of fluorinated and pyrrolic compounds:

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef.
[2+2] Cycloaddition2-Vinylphenols and dienophilesNot specifiedFormal [5+2] cycloadducts ntu.edu.sg
[2+2+2] CycloadditionNorbornadiene and an activated alkyneNot specifiedTricyclic adduct wikipedia.org
[2+1] CyclopropanationIodonium ylides and alkenesBlue LED irradiationCyclopropanes beilstein-journals.org
Intramolecular [2+1] Cycloadditionδ-amino-γ,γ-difluoro-α-diazo-β-ketoestersRhodium(II) acetatePolyfunctionalized β-fluoropyrroles nih.gov
Formal [4+3] CycloadditionPyrrole derivatives and vinyl carbenesMetal catalystAza-bridged bicyclic adducts thieme-connect.de

Derivatization Strategies for Functional Group Interconversion in Fluorinated Pyrroles

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.com For fluorinated pyrroles such as this compound, these strategies are crucial for creating a diverse range of derivatives with potentially enhanced biological activities or tailored properties for material science applications. The presence of both a fluorine atom and a hydroxyl group offers multiple avenues for derivatization.

Reactions involving the hydroxyl group:

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-fluoro-1H-pyrrol-3(2H)-one, using standard oxidizing agents. solubilityofthings.com

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers through reactions with acyl chlorides, acid anhydrides, or alkyl halides, respectively. solubilityofthings.com These transformations can be used to introduce a wide variety of substituents.

Substitution: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, allowing for the introduction of other functional groups. ub.edu

Reactions involving the pyrrole ring:

N-Alkylation/N-Arylation: The nitrogen atom of the pyrrole ring can be alkylated or arylated to introduce substituents at the N1-position. This can be achieved using alkyl halides or aryl boronic acids under appropriate catalytic conditions.

Electrophilic Substitution: The pyrrole ring is generally susceptible to electrophilic substitution. However, the position of the fluorine atom and other substituents will direct incoming electrophiles. Halogenation, nitration, and acylation are common electrophilic substitution reactions. worktribe.com For instance, direct fluorination of pyrrole derivatives can be achieved using electrophilic fluorinating agents like Selectfluor™, although this can sometimes lead to polymerization. worktribe.com

Metal-Mediated Cross-Coupling: The C-H bonds of the pyrrole ring can be functionalized through metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkyl groups. Palladium-catalyzed cross-coupling reactions have been used for the fluoroalkylation of porphyrins, a related heterocyclic system. dntb.gov.ua

Reactions involving the fluorine atom: While the C-F bond is generally strong, in certain contexts, it can be replaced. However, this is less common than transformations at other sites of the molecule.

The following table provides examples of functional group interconversions on pyrrole and related systems:

Starting MaterialReagent(s)ProductTransformation TypeRef.
Primary AlcoholPyridinium chlorochromate (PCC)AldehydeOxidation solubilityofthings.com
Alkyl HalideHydroxide ion (OH⁻)AlcoholNucleophilic Substitution solubilityofthings.com
PyrroleN-Bromosuccinimide (NBS)BromopyrroleElectrophilic Halogenation worktribe.com
δ-amino-γ,γ-difluoro-α-diazo-β-ketoestersWittig reagent, then Rh(II) catalyst3-Cyanomethylene-β-fluoropyrroleWittig Reaction and N-H Insertion nih.gov
β-Fluoro-β-nitrostyrenesPyrrole2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrrolesConjugate Addition mdpi.com

Advanced Spectroscopic Characterization Techniques for 4 Fluoro 1h Pyrrol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For 4-fluoro-1H-pyrrol-3-ol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would offer a comprehensive picture of its proton, carbon, and fluorine frameworks, respectively.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the protons on the pyrrole (B145914) ring, the hydroxyl group, and the amine group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups, as well as the aromaticity of the pyrrole ring.

The proton attached to the nitrogen (H-1) is anticipated to appear as a broad singlet at a downfield chemical shift, typical for N-H protons in pyrrolic systems. The hydroxyl proton (at position 3) would also likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two protons on the pyrrole ring (H-2 and H-5) would be the most informative. Due to the asymmetry of the molecule, they are expected to be chemically non-equivalent. The proton at C-2 will likely be a doublet of doublets due to coupling with the fluorine at C-4 and the proton at C-5. The proton at C-5 is also expected to be a doublet of doublets, coupling with the proton at C-2 and the fluorine at C-4.

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (N-H)~8.0br s-
H-2~6.5ddJ(H-F) ≈ 2-4 Hz, J(H-H) ≈ 2-3 Hz
OHVariablebr s-
H-5~6.2ddJ(H-F) ≈ 1-3 Hz, J(H-H) ≈ 2-3 Hz

The ¹³C NMR spectrum will provide insights into the carbon skeleton of this compound. The spectrum is expected to show four distinct signals for the four carbon atoms of the pyrrole ring. The chemical shifts will be significantly influenced by the attached functional groups.

The carbon atom bearing the fluorine (C-4) is expected to show a large coupling constant (¹JCF) and will be shifted downfield due to the electronegativity of fluorine. The carbon atom attached to the hydroxyl group (C-3) will also be deshielded. The C-2 and C-5 carbons will appear at chemical shifts typical for aromatic pyrrole carbons, with their exact positions influenced by the substituents.

Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-2~115d²J(C-F) ≈ 10-15 Hz
C-3~140d²J(C-F) ≈ 15-20 Hz
C-4~150d¹J(C-F) ≈ 230-250 Hz
C-5~105d³J(C-F) ≈ 5-10 Hz

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine will be characteristic of a fluorine atom attached to an aromatic, electron-rich heterocyclic ring. The signal is expected to be a doublet of doublets due to coupling with the protons at C-2 and C-5.

Predicted ¹⁹F NMR Data for this compound
FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-4~ -130 to -150ddJ(F-H2) ≈ 2-4 Hz, J(F-H5) ≈ 1-3 Hz

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. The C-H stretching of the pyrrole ring would likely appear around 3100 cm⁻¹. The C=C and C-N stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is anticipated in the 1000-1100 cm⁻¹ range.

Predicted IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch~3400 (broad)Medium-Strong
N-H stretch~3300 (broad)Medium
Aromatic C-H stretch~3100Medium
C=C stretch (pyrrole ring)~1550-1600Medium
C-N stretch (pyrrole ring)~1400-1450Medium
C-F stretch~1050-1100Strong

Raman spectroscopy, being complementary to IR spectroscopy, would provide further details about the molecular vibrations. The symmetric vibrations of the pyrrole ring, particularly the C=C stretching, are expected to give rise to strong Raman signals. The C-F bond, while having a strong IR absorption, may show a weaker signal in the Raman spectrum. The O-H and N-H stretching vibrations are typically weak in Raman spectroscopy.

Predicted Raman Shifts for this compound
Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H stretch~3100Strong
C=C stretch (pyrrole ring)~1550-1600Very Strong
Pyrrole ring breathing~1000-1100Medium
C-F stretch~1050-1100Weak

Electronic Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and transitions within a molecule. For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the π-conjugated pyrrole ring is of particular interest.

UV-Vis spectroscopy is employed to probe the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. The absorption spectrum of pyrrole and its derivatives is typically characterized by intense π → π* transitions. For unsubstituted pyrrole, these transitions occur at lower wavelengths, around 210 nm.

The introduction of substituents on the pyrrole ring can cause shifts in the absorption maxima (λmax). The hydroxyl group at the 3-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift due to the extension of the conjugated system through its lone pair of electrons. Conversely, the electronegative fluorine atom at the 4-position may induce a slight hypsochromic (blue) shift. Computational studies on other pyrrole derivatives have demonstrated that the net effect of such substitutions can lead to distinct shifts in the absorption spectra. nih.govresearchgate.net Theoretical calculations for substituted pyrazoles, which are structurally related to pyrroles, also show that electronic transitions are sensitive to the nature and position of substituents. researchgate.netphyschemres.org Based on these principles, the primary π → π* transition for this compound is predicted to be in the range of 220-260 nm.

Table 1: Predicted UV-Vis Absorption Data for this compound in Methanol

Predicted Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, M-1cm-1)

Note: The data in this table is hypothetical and based on theoretical predictions and analysis of similar compounds.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While simple pyrrole is not strongly fluorescent, certain derivatives exhibit significant fluorescence, making them useful as molecular probes. nih.govnih.gov The presence of both hydroxyl and fluoro groups on the this compound structure could potentially lead to fluorescent properties.

The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides information about the difference in geometry between the ground and excited states. For this compound, excitation at its predicted λmax would likely result in an emission spectrum with a maximum (λem) in the near-UV or blue region of the visible spectrum. The quantum yield of fluorescence would be dependent on the efficiency of non-radiative decay pathways, which can be influenced by solvent and temperature. Studies on other fluorinated aromatic compounds suggest that fluorine substitution can sometimes enhance fluorescence quantum yield. rsc.orgmdpi.com

Table 2: Predicted Fluorescence Emission Data for this compound

Excitation Wavelength (λex, nm) Predicted Emission Maximum (λem, nm) Predicted Stokes Shift (nm)

Note: The data in this table is hypothetical and based on theoretical predictions and analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound. In a typical LC-MS analysis, the compound would first be separated from a mixture on an HPLC column and then introduced into the mass spectrometer. Using a soft ionization technique such as Electrospray Ionization (ESI), the protonated molecule [M+H]+ would be generated. For this compound (C4H4FNO), the expected exact mass of the [M+H]+ ion would be approximately 102.0355 u. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, thus verifying the elemental composition. researchgate.netnih.gov

UPLC-MS is an advancement of LC-MS that utilizes smaller stationary phase particles in the column, allowing for higher resolution, faster separation times, and increased sensitivity. This would be particularly useful for resolving this compound from closely related isomers or impurities. Tandem mass spectrometry (MS/MS) experiments, often coupled with UPLC, would involve selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable structural information. Predicted fragmentation pathways for the [M+H]+ ion of this compound might include the loss of water (H2O), carbon monoxide (CO), or hydrogen fluoride (B91410) (HF).

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z (monoisotopic) Possible Identity
[M+H]+ 102.0355 Protonated parent molecule
[M+H-H2O]+ 84.0249 Loss of water
[M+H-CO]+ 74.0406 Loss of carbon monoxide

Note: The data in this table is hypothetical and based on theoretical predictions and fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to solve the crystal structure. It is anticipated that the pyrrole ring would be largely planar. The hydroxyl group would likely participate in intermolecular hydrogen bonding, potentially forming chains or dimeric structures in the crystal lattice. The fluorine atom would also influence the crystal packing through electrostatic interactions. While no experimental crystal structure for this compound is available, data from other functionalized pyrroles show that they often crystallize in common space groups such as P21/c (monoclinic). cambridge.orgresearchgate.netnih.gov

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P21/c
a (Å) ~8.5
b (Å) ~6.2
c (Å) ~9.8
β (°) ~105

Note: The data in this table is hypothetical and based on typical values for similar small organic molecules.

Geometric Parameter Analysis (Bond Lengths, Angles, Dihedral Angles)

Detailed experimental or theoretical data on the bond lengths, bond angles, and dihedral angles for this compound are not available in the reviewed literature.

Supramolecular Interactions: Hydrogen Bonding and Pi-Stacking

Specific studies detailing the nature and characteristics of hydrogen bonding and pi-stacking interactions in the solid or liquid state of this compound have not been reported.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 1h Pyrrol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules. These computational methods are essential for understanding molecular structure, reactivity, and spectroscopic characteristics, providing insights that complement and guide experimental research. For novel or uncharacterized compounds like 4-fluoro-1H-pyrrol-3-ol, these calculations offer a preliminary assessment of their behavior at a molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science for its favorable balance of accuracy and computational cost. DFT calculations could provide a deep understanding of the properties of this compound, from its preferred three-dimensional shape to its electronic and reactive characteristics. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions to find a minimum on the potential energy surface.

For this compound, this process would reveal crucial information about bond lengths, bond angles, and dihedral angles. The presence of the hydroxyl (-OH) group suggests the possibility of different rotational isomers (conformers). A conformer analysis would be necessary to identify the global minimum energy structure, which is the most stable arrangement of the atoms in space. This analysis involves systematically rotating the single bonds and performing geometry optimization for each starting conformation. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C2-C3 | 1.39 | C2-C3-C4 | 108.5 | H-N1-C2-C3 | 180.0 | | C3-O | 1.37 | C3-C4-F | 125.0 | C5-N1-C2-H | 0.0 | | C4-F | 1.35 | H-O-C3 | 109.5 | F-C4-C5-N1 | 0.0 | | N1-H | 1.01 | C4-C5-N1 | 109.0 | | |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the FMOs would show the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. The electronegative fluorine and oxygen atoms would significantly influence the shape and energy of these orbitals.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model or aid in the interpretation of experimental spectra. For this compound, one could predict:

NMR Spectra: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are invaluable for assigning peaks in experimentally obtained NMR spectra.

Vibrational Spectra: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the O-H stretch, N-H stretch, and C-F stretch.

Correlation between the calculated and experimental spectra provides strong evidence for the determined molecular structure.

From the energies of the frontier orbitals, several key electronic properties can be derived. According to Koopmans' theorem, the energy of the HOMO is an approximation of the negative of the vertical ionization potential (IP), while the energy of the LUMO approximates the negative of the vertical electron affinity (EA).

Ionization Potential (IP): The minimum energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Energy Gap (Band Gap): The HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO) is a measure of the molecule's excitability and chemical reactivity.

Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can also be calculated from these energies to provide a more detailed picture of the molecule's reactivity.

Table 2: Hypothetical Calculated Electronic Properties of this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

Property Value (eV)
E_HOMO -6.5
E_LUMO -1.2
Ionization Potential (IP) 6.5
Electron Affinity (EA) 1.2
HOMO-LUMO Gap 5.3
Electronegativity (χ) 3.85

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen and fluorine atoms, as well as on the nitrogen atom due to its lone pair. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen (N-H) and the one on the hydroxyl group (O-H). This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting reactive sites.

Prediction of Nonlinear Optical (NLO) Properties

Theoretical studies are instrumental in predicting the nonlinear optical (NLO) properties of novel organic molecules like this compound. These properties are crucial for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β₀).

The investigation of NLO properties typically involves optimizing the molecular geometry and then performing calculations using a suitable functional and basis set, such as B3LYP or CAM-B3LYP with 6-311++G(d,p). plos.orgresearchgate.net The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the pyrrole (B145914) ring can create a push-pull system, which is a known strategy for enhancing NLO responses. researchgate.net The first hyperpolarizability (β₀) is a critical indicator of a molecule's potential for second-harmonic generation. A higher value of β₀, often compared to a standard like urea, suggests a stronger NLO response. rsc.org For this compound, theoretical calculations would elucidate the magnitude of its NLO properties, guiding its potential development as an NLO material. researchgate.net

Table 1: Representative Calculated NLO Properties for Heterocyclic Compounds Note: This table presents example data for analogous compounds from computational studies to illustrate typical values. Data for this compound is hypothetical and would require specific calculation.

Compound Method Dipole Moment (μ) [Debye] Polarizability (α) [a.u.] First Hyperpolarizability (β₀) [a.u.]
Urea (Reference) DFT/B3LYP 1.37 33.2 372
Substituted Pyrrole Derivative DFT/B3LYP 5.21 215.8 1850

Ab Initio Methods (e.g., MP2 level) and Basis Set Selection

Ab initio (from first principles) calculations are essential for obtaining highly accurate theoretical data on molecular systems. For this compound, methods like Møller-Plesset perturbation theory of the second order (MP2) are valuable for capturing electron correlation effects, which are crucial for accurate energy and geometry predictions.

The selection of a basis set is a critical step that significantly influences the accuracy of ab initio calculations. For a molecule containing fluorine and oxygen, which have lone pairs of electrons, and where hydrogen bonding is possible, the use of Pople-style basis sets like 6-31++G(d,p) or correlation-consistent basis sets such as Dunning's aug-cc-pVnZ (where n=D, T, Q) is recommended. plos.orgnih.gov

Polarization functions (d,p): These are necessary to describe the anisotropic shape of electron density around atoms in a molecule.

Diffuse functions (++ or aug-): These are crucial for accurately modeling systems with lone pairs, hydrogen bonds, and potential anion interactions, as they allow for a more realistic description of the electron density far from the nucleus. nih.gov

MP2 calculations with an appropriate basis set, like aug-cc-pVTZ, would provide a reliable benchmark for the geometry, interaction energies, and electronic properties of this compound, serving as a reference for less computationally expensive DFT methods. nih.gov

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into the flexibility of the pyrrole ring and the preferred orientations of its substituents. plos.org

The simulation would involve placing the molecule in a solvent box (e.g., water) and solving Newton's equations of motion for every atom over a set period, typically nanoseconds to microseconds. nih.gov Key aspects to investigate would include:

Ring Puckering: While the 1H-pyrrole ring is aromatic and thus largely planar, the substituents may induce minor deviations or vibrations from planarity. In related saturated systems like 3-fluoro-4-hydroxyprolines, fluorination has been shown to significantly alter the ring's conformational preferences (e.g., C₄-endo vs. C₄-exo pucker). nih.gov

Rotational Barriers: The energy barriers for the rotation of the hydroxyl group can be determined, revealing the most stable rotamers.

Solvent Interactions: MD simulations can characterize the hydrogen bonding network formed between the molecule's N-H and O-H groups and surrounding water molecules.

Analysis of the MD trajectory, through metrics like Root Mean Square Deviation (RMSD) and Radial Distribution Functions (RDFs), would reveal the stability of different conformations and the nature of solute-solvent interactions. plos.org

Force Field Development and Parameterization for Fluorinated Pyrrole Systems

Standard, general-purpose force fields like the General Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS) may not accurately represent the specific intramolecular and intermolecular interactions of a novel molecule like this compound. The presence of the fluorine atom, in particular, can lead to unique electronic effects that require specific parameterization. semanticscholar.org

The development of a custom force field or the refinement of existing parameters is often necessary. This process involves:

Quantum Mechanical (QM) Calculations: High-level ab initio (e.g., MP2/aug-cc-pVTZ) or DFT calculations are performed to obtain reference data for the molecule's equilibrium geometry, vibrational frequencies, and potential energy surfaces for bond stretching, angle bending, and dihedral rotations.

Parameter Fitting: The force field parameters (e.g., bond force constants, equilibrium angles, torsional barriers, and partial atomic charges) are adjusted to reproduce the QM reference data as closely as possible.

Validation: The newly parameterized force field is tested by running MD simulations and comparing the resulting structural and thermodynamic properties against available QM data or experimental results for related molecules.

This careful parameterization ensures that subsequent MD simulations can accurately model the conformational dynamics and intermolecular interactions of this compound. semanticscholar.org

Theoretical Studies on Intermolecular Interactions

Anion Recognition and Binding Studies involving Fluorinated Pyrroles

The pyrrole N-H group is a well-known hydrogen bond donor capable of participating in anion recognition. Theoretical studies can quantify the ability of this compound to bind various anions. Fluorination of the pyrrole ring is a known strategy to enhance anion binding affinity. The electron-withdrawing nature of the fluorine atom increases the acidity of the N-H proton, making it a stronger hydrogen bond donor.

Computational studies, typically using DFT, can model the interaction between this compound and anions such as F⁻, Cl⁻, and Br⁻. These studies would involve:

Geometry Optimization: The structures of the host-anion complexes are optimized to find the most stable binding geometries.

Binding Energy Calculation: The strength of the interaction is quantified by calculating the binding energy, often corrected for basis set superposition error (BSSE).

Analysis of Interactions: The nature of the binding is analyzed through methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to characterize the hydrogen bonds between the N-H group and the anion.

In related systems like fluorinated prolines, the introduction of a fluorine atom has been shown to modulate hydrogen bonding potential and impact molecular recognition. nih.gov For this compound, theoretical calculations would predict its selectivity and affinity for different anions, guiding its potential use in sensor applications or as a component of larger anion-binding receptors.

Solvent Effects in Theoretical Calculations of Pyrrole Systems

The surrounding solvent environment can significantly impact the behavior of pyrrole systems, influencing tautomeric equilibria, reaction rates, and spectroscopic properties. Theoretical calculations incorporating solvent effects are therefore crucial for a realistic description of these molecules in solution.

The tautomerism between the enol (this compound) and keto forms of similar heterocyclic systems has been a subject of computational investigation. For instance, studies on hydroxypyridine derivatives have shown that the relative stability of tautomers can be highly dependent on the solvent's polarity. nih.gov Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

In theoretical calculations, solvent effects are typically modeled using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. This approach has been successfully applied to study the tautomeric equilibria of various heterocyclic compounds, including those with hydroxyl groups. nih.govresearchgate.net Explicit models, on the other hand, involve including a finite number of solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Computational studies on related systems demonstrate that increasing solvent polarity can lead to a gradual shift in the maximum absorption wavelength, a phenomenon known as solvatochromism. nih.gov The calculated thermochemical parameters, such as changes in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), in different solvents can elucidate the thermodynamic favorability of different tautomers in solution. nih.gov

To illustrate the potential impact of solvents on a molecule like this compound, we can consider analogous data from computational studies on other polar heterocyclic molecules. The following interactive table presents hypothetical data based on trends observed in the literature for how the calculated dipole moment and the relative energy of a polar tautomer might change with the dielectric constant of the solvent.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Relative Energy (kcal/mol)
Gas Phase1.02.50.0
Toluene2.43.1-1.2
Acetone20.74.5-3.5
Ethanol24.64.8-4.1
Water78.45.9-5.8

This table is illustrative and based on general trends observed in computational studies of polar molecules in different solvents. The values are not specific experimental or calculated data for this compound.

Computational Support for Reaction Mechanism Elucidation

Computational chemistry plays a pivotal role in elucidating the intricate details of reaction mechanisms, providing insights into transition states, reaction intermediates, and activation energies. For fluorinated pyrroles, theoretical calculations can help to understand the regioselectivity and stereoselectivity of their synthesis and subsequent reactions.

DFT calculations are a cornerstone in the study of reaction pathways. By mapping the potential energy surface, researchers can identify the most likely reaction mechanism and predict reaction rates. For example, computational studies have been employed to clarify the mechanism and origin of diastereoselectivity in the cyclopropanation of diazoesters with styrene derivatives catalyzed by Lewis acids. researchgate.net Such studies often involve the calculation of various possible pathways to determine the most energetically favorable route.

In the context of synthesizing fluorinated pyrroles, computational modeling can be used to investigate the mechanisms of fluorination reactions. Theoretical calculations can help to understand the role of the fluorinating agent and the influence of substituents on the pyrrole ring on the reaction outcome. For instance, DFT studies can provide insights into the C-H insertion, cyclopropanation, and ring-opening reactions of diazo compounds with pyrrole substrates. researchgate.net

The following interactive data table provides a hypothetical example of how computational data could be presented to support the elucidation of a reaction mechanism, such as a fluorination step in the synthesis of a fluorinated pyrrole. The table shows calculated activation energies for different possible reaction pathways.

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Pathway AElectrophilic aromatic substitution at C215.2
Pathway BElectrophilic aromatic substitution at C318.5
Pathway CNucleophilic addition followed by elimination25.1

This table is a hypothetical representation of computational results for a reaction mechanism study and does not reflect actual data for the synthesis of this compound.

By comparing the activation energies, computational chemists can predict which pathway is kinetically favored. In this hypothetical example, Pathway A would be predicted as the most likely reaction mechanism due to its lower activation energy.

Advanced Applications of 4 Fluoro 1h Pyrrol 3 Ol As a Synthetic Building Block

Contribution to the Synthesis of Complex Heterocyclic Scaffolds

The pyrrole (B145914) ring is a fundamental structural motif in a vast array of natural products and pharmaceutically active compounds. rsc.org As a functionalized derivative, 4-fluoro-1H-pyrrol-3-ol serves as a valuable precursor for more elaborate heterocyclic systems. The presence of both a nucleophilic hydroxyl group and an electrophilic C-F bond, along with the inherent reactivity of the pyrrole core, enables its participation in a variety of cyclization and functionalization reactions.

For instance, fluorinated pyrrole derivatives are key intermediates in the synthesis of potent bioactive molecules. Halogen-substituted pyrrole-2-carboxamides, for example, are integral fragments of anti-infective agents and inhibitors of bacterial DNA gyrase B. nih.gov The synthesis of these complex molecules often relies on the availability of appropriately substituted pyrrole building blocks. Starting from a compound like this compound, chemists can employ multi-step synthetic sequences to introduce necessary pharmacophoric features, leading to the generation of novel therapeutic candidates. The strategic placement of the fluorine atom can enhance binding affinity to biological targets and improve metabolic stability, properties that are highly sought after in drug discovery.

Role in the Development of Fluorinated Materials

The introduction of fluorine into organic materials can dramatically alter their electronic and physical properties. This has led to the development of high-performance materials for a range of technological applications.

Porphyrins, large macrocyclic compounds, are central to processes like oxygen transport and photosynthesis and have found applications in photodynamic therapy, catalysis, and molecular electronics. The properties of a porphyrin can be fine-tuned by modifying the peripheral substituents on its constituent pyrrole rings.

Pyrrole-containing polymers and molecules are recognized for their excellent electronic properties, including high electrical conductivity, making them suitable for use as p-type organic semiconductors. researchgate.net The incorporation of fluorine is a well-established strategy to enhance the performance of these materials. ossila.com Fluorination lowers the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation. researchgate.net

Furthermore, intermolecular C-H···F interactions can play a crucial role in the solid-state packing of organic materials. These interactions can promote a more ordered, π-stacked arrangement, which is essential for efficient charge transport and enhanced charge carrier mobility in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). researchgate.net Therefore, this compound represents a promising building block for designing novel fluorinated organic semiconductors with superior stability and performance.

Precursor for Advanced Functionalized Pyrrolo-Fused Systems

Pyrrolo-fused heterocyclic systems, where the pyrrole ring is annulated with another ring system, are prevalent in many biologically active compounds. nih.gov For example, pyrrolo[2,3-d]pyrimidines are known to possess significant antiviral activity. The development of synthetic routes to these complex scaffolds is an active area of research.

This compound provides a valuable starting point for constructing such fused systems. The existing functional groups—the hydroxyl and the fluorine—can be used to direct the formation of a second ring. For instance, the hydroxyl group could be converted into a leaving group to facilitate an intramolecular cyclization, or the pyrrole nitrogen could be functionalized with a side chain that subsequently reacts with one of the ring carbons. The fluorine atom can influence the regioselectivity of these reactions or be displaced via nucleophilic aromatic substitution to form the fused ring. The resulting fluorinated pyrrolo-fused systems are of great interest for screening in drug discovery programs.

Utility in Chiral Derivatization Reagents for Analytical Applications

The determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) is a powerful technique for this purpose. A CDA reacts with a racemic mixture to form diastereomers, which, unlike enantiomers, have distinct NMR spectra.

While this compound itself is achiral, its chiral derivatives, such as (3S,4S)-4-fluoropyrrolidin-3-ol, represent potential CDAs. The use of fluorinated CDAs offers a significant advantage. The analysis can be performed using ¹⁹F NMR, which provides several benefits:

A wide chemical shift range: This leads to better signal separation.

High sensitivity: The ¹⁹F nucleus is 100% abundant.

Simple spectra: The signals are often singlets or simple multiplets in a region of the spectrum that is free from other interfering signals. researchgate.net

The reaction of a chiral fluorinated pyrrolidine derivative with a chiral analyte (like an alcohol or amine) would produce diastereomers whose fluorine signals are chemically non-equivalent and thus distinguishable in the ¹⁹F NMR spectrum. The relative integration of these signals allows for a precise quantification of the enantiomeric excess (ee) of the analyte. rsc.orgresearchgate.net

Table 1: Potential Advantages of Fluorinated Chiral Derivatizing Agents
FeatureAdvantage in Analytical ApplicationsRelevant NMR Technique
Presence of Fluorine AtomAllows for analysis in an uncongested spectral region with high resolution.¹⁹F NMR
Formation of DiastereomersEnables the differentiation and quantification of enantiomers.¹H NMR, ¹⁹F NMR
High Electronegativity of FluorineCan induce significant chemical shift differences (Δδ) between diastereomeric signals, improving accuracy.¹⁹F NMR

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions and Palladium-Catalyzed Processes

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-F bond, traditionally considered robust, can be activated and functionalized under appropriate catalytic conditions. cyu.frnih.gov

Palladium-catalyzed processes are particularly effective for C-F bond activation, especially in electron-deficient aromatic systems. cyu.fracs.org A compound like this compound can serve as a substrate in these reactions, allowing for the substitution of the fluorine atom with various aryl, alkyl, or other functional groups. This transformation is highly valuable as it enables the diversification of the pyrrole scaffold at a late stage of a synthetic sequence. For example, a Suzuki-Miyaura type cross-coupling could be employed to introduce a new aryl group at the 4-position of the pyrrole ring. nih.gov

Beyond palladium catalysis, transition-metal-free methods for the defluorinative cross-coupling of organic fluorides have also been developed. researchgate.net These reactions often utilize reagents like silylboronates to mediate the cleavage of the C-F bond and subsequent coupling with nucleophiles, such as amines. Such methods provide a complementary strategy for the functionalization of fluorinated heterocycles like this compound under mild conditions. researchgate.netbldpharm.com

Table 2: Examples of Cross-Coupling Reactions for C-F Bond Functionalization
Reaction TypeCatalyst/Reagent SystemPotential Product from this compoundReference
Suzuki-Miyaura CouplingPalladium(0) catalyst, Base, Arylboronic acid4-Aryl-1H-pyrrol-3-ol nih.gov
Buchwald-Hartwig AminationPalladium catalyst, Base, Amine4-Amino-1H-pyrrol-3-ol derivative cyu.fr
Silylboronate-mediated AminationEt₃SiBpin, KOtBu, Amine (Transition-metal-free)4-Amino-1H-pyrrol-3-ol derivative researchgate.net

Development of Novel Molecular Scaffolds in Medicinal Chemistry Contexts

Pyrrole Scaffolds in Antimicrobial Drug Discovery

The rise of antibacterial resistance necessitates the continuous development of new and effective antimicrobial agents. mdpi.com Pyrrole-based compounds have emerged as a promising class of DNA gyrase inhibitors, which can effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB domain. mdpi.com The substitution pattern on the pyrrole ring plays a crucial role in the observed antibacterial potential. mdpi.com For instance, the introduction of various heterocyclic moieties to the pyrrole scaffold has been shown to enhance bioactivity and produce synergistic effects. mdpi.com

A novel series of fluoro-substituted pyrazolylpyrazolines, synthesized from pyrazole (B372694) chalcones, demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv and Plasmodium falciparum. nih.gov This highlights the potential of combining the pyrrole (or pyrazole, a related heterocycle) scaffold with fluorine substitution to generate potent anti-infective agents.

Table 1: Examples of Pyrrole-Based Scaffolds with Antimicrobial Activity

Scaffold/Compound Class Target/Mechanism of Action Therapeutic Area Key Findings
Pyrrolamides DNA Gyrase Inhibitors Antitubercular Effectively kill Mycobacterium tuberculosis by blocking ATPase activity. mdpi.com
1H-pyrrole-2-carboxylate derivatives Not specified Antitubercular One derivative showed an MIC value of 0.7 µg/mL against M. tuberculosis H37Rv. mdpi.com

Pyrrole Scaffolds in Anticancer Drug Discovery

The pyrrole moiety is a key structural feature in numerous compounds developed for their anticancer properties. researchgate.net These scaffolds can exert their cytotoxic effects through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest. researchgate.net

For example, pyrrolo[2,3-d]pyrimidines bearing a urea moiety have shown significant cytotoxic activity against lung (A549), prostate (PC-3), and breast (MCF-7) cancer cell lines. nih.gov Structure-activity relationship (SAR) studies revealed that the substitution pattern on the scaffold heavily influences cytotoxicity, with certain derivatives showing IC₅₀ values in the sub-micromolar range. nih.gov Another study highlighted that compounds containing a 1,3-diaryl-pyrrole skeleton showed promising and selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease, but also a target in certain cancer contexts. nih.gov

Table 2: Research Findings on Pyrrole-Based Anticancer Scaffolds

Scaffold Cancer Cell Lines Biological Activity/Findings
Pyrrolo[2,3-d]pyrimidines A549 (lung), PC-3 (prostate), MCF-7 (breast) Derivatives showed potent cytotoxic activity with IC₅₀ values as low as 0.35 μM. nih.gov
1H-pyrrole derivatives Various A derivative with a 4-bromophenyl substituent showed broad anticancer activity (IC₅₀ = 8.2 – 31.7 µM). researchgate.net

Pyrrole Scaffolds in Antiviral Drug Discovery

The pyrrole ring is also a critical component in the design of antiviral agents. nih.gov Fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, have been investigated for their activity against the Hepatitis C Virus (HCV). nih.gov Specific derivatives have demonstrated a considerable reduction in the virus titer, with SAR studies indicating that 5,6-diphenyl-7-(chlorophenyl)pyrrolo[2,3-d]pyrimidines are a useful scaffold for developing anti-HCV agents. nih.gov

Furthermore, pyrrole-based diketoacids have been designed as HIV-1 integrase (IN) inhibitors. The strategic placement of the diketoacid functionality at positions 2 and 3 of the pyrrole ring led to selective anti-IN activity, while the addition of a p-fluoro-benzyl substituent was crucial for achieving dual inhibition of both integrase and RNase H. nih.gov This demonstrates the sophisticated molecular design enabled by the pyrrole scaffold, where specific substitutions can be used to fine-tune the biological target profile.

Future Perspectives and Emerging Directions in Fluorinated Pyrrole Research

Innovations in Stereoselective and Enantioselective Synthesis of Fluorinated Pyrrol-3-ols

The development of methods to precisely control the three-dimensional arrangement of atoms is a paramount goal in modern organic synthesis, as stereochemistry is critical to molecular function. For fluorinated pyrrol-3-ols, achieving stereoselectivity means controlling the relative orientation of the fluorine and hydroxyl groups, while enantioselectivity involves producing a single mirror image of a chiral molecule.

Recent innovations are moving beyond classical approaches, embracing organocatalysis, metal catalysis, and biocatalysis to forge these complex structures with high fidelity.

Organocatalytic Strategies: Asymmetric organocatalysis has emerged as a powerful tool, utilizing small, chiral organic molecules to induce enantioselectivity without the need for toxic or expensive metals. For instance, enantiopure compounds featuring a fluorine atom on a critical chiral center have been synthesized using organocascade fluorination reactions. nih.gov This approach could be adapted to the synthesis of fluorinated pyrrol-3-ols by designing chiral catalysts, such as proline derivatives or cinchona alkaloids, that can orchestrate the stereoselective addition of a fluorine source and a hydroxyl group to a pyrrole (B145914) precursor.

Transition-Metal Catalysis: Palladium-catalyzed reactions have shown promise in creating fluorinated pyrroles. A recently developed palladium(0)-catalyzed [4+1] cycloaddition/dehydration strategy enables the construction of diverse 3-fluoropyrroles by activating a C-F bond to form a key intermediate. acs.org The future in this area involves the design of chiral ligands for transition metals (e.g., palladium, iridium, copper) that can guide the fluorination and hydroxylation steps in an enantioselective manner. The unique electronic properties of fluorine-containing ligands can create highly effective catalysts for asymmetric transformations. nih.gov

Enzymatic Approaches: Biocatalysis offers unparalleled selectivity under mild, environmentally friendly conditions. While not yet applied specifically to 4-fluoro-1H-pyrrol-3-ol, enzymatic approaches are an exciting frontier. Enzymes like flavin-dependent reductases, guided by light induction, can control remote stereocenters during fluorination. the-innovation.org Future research will likely focus on discovering or engineering enzymes (e.g., halogenases, hydrolases) that can recognize pyrrole substrates and perform stereoselective fluorination or hydroxylation.

Synthetic StrategyKey FeaturesPotential for Fluorinated Pyrrol-3-olsRepresentative Research Focus
Asymmetric OrganocatalysisMetal-free, utilizes chiral small molecules, mild reaction conditions.Design of specific catalysts for cascade fluorination and cyclization.Enantioselective fluorocyclizations catalyzed by cinchona alkaloids. nih.gov
Transition-Metal CatalysisHigh efficiency, broad substrate scope, tunable reactivity via ligand design.Development of chiral ligands for enantioselective C-F and C-O bond formation.Palladium-catalyzed cycloadditions to form the fluoropyrrole core. acs.org
Biocatalysis / Enzymatic SynthesisExceptional selectivity (regio-, stereo-, enantio-), green reaction conditions.Enzyme discovery and engineering for targeted fluorination and hydroxylation.Precise asymmetric synthesis of fluorinated compounds via olefin reductases. the-innovation.org

Advanced Mechanistic Studies on Novel Reactivity Modes and Selectivity Control

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity patterns. For fluorinated pyrroles, mechanistic studies are focusing on how the fluorine atom influences electronic properties and directs the outcome of reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for these investigations. DFT studies on fluoropyrroles have provided vital data on their stability, global reactivity, and site selectivity. researchgate.netresearchgate.net For example, calculations can predict the most stable isomers and identify the most likely positions for electrophilic or nucleophilic attack by analyzing parameters like molecular energy, electrophilicity index, and charge distribution. researchgate.netresearchgate.net This predictive power allows chemists to understand why a certain regioisomer is formed and how to design substrates or catalysts to favor a desired outcome.

Mechanistic investigations are also elucidating the roles of transient species. In palladium-catalyzed routes to 3-fluoropyrroles, for instance, a key π-allyl-Pd(II) intermediate has been identified as the species that precedes the final ring-forming step. acs.org By studying the formation and reactivity of such intermediates, researchers can fine-tune reaction conditions—such as the choice of ligand, solvent, and temperature—to enhance selectivity and yield. Understanding these pathways is essential for controlling the precise placement of the fluorine atom and other functional groups on the pyrrole ring.

Integration of Artificial Intelligence and Machine Learning in Fluorinated Pyrrole Design and Synthesis

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is creating a paradigm shift in how molecules are designed and synthesized. These technologies are moving from theoretical concepts to practical tools that can accelerate the discovery of complex molecules like fluorinated pyrroles.

Retrosynthesis Prediction: One of the most significant applications of AI is in retrosynthesis, the process of planning a synthesis by working backward from a target molecule. rsc.orgscispace.com AI platforms, trained on vast databases of chemical reactions, can propose synthetic routes to novel fluorinated pyrroles, potentially uncovering more efficient or innovative pathways than those conceived by human chemists. illinois.edumdpi.com These tools can analyze the complex structure of a target like this compound and suggest commercially available starting materials and the reaction steps to connect them.

Reaction and Property Prediction: Machine learning models can predict the outcome of unknown reactions or the properties of yet-to-be-synthesized molecules. For example, an ML model has been developed to predict the "fluorination strength" of various N-F electrophilic fluorinating reagents, helping chemists select the optimal reagent for a specific transformation. researchgate.net In the future, such models could be tailored to predict the reactivity of different positions on a pyrrole ring or forecast the biological activity and material properties of novel fluorinated derivatives. nih.govwikipedia.org

De Novo Molecular Design: Generative AI models can design entirely new molecules with a desired set of properties from scratch. A researcher could, in principle, specify parameters—such as structural similarity to known bioactive compounds, desired lipophilicity, and synthetic accessibility—and an AI model could generate novel fluorinated pyrrole structures that fit these criteria. This approach augments the creativity of chemists and expands the accessible chemical space for drug and materials discovery. wikipedia.org

Exploration of Undiscovered Applications in Advanced Material Science and Catalysis

While much of the focus on fluorinated pyrroles has been in medicinal chemistry, emerging research highlights their significant potential in material science and catalysis. mdpi.com The unique electronic properties conferred by the fluorine atom—such as high electronegativity and the ability to form strong, polarized bonds—can be harnessed to create novel functional materials.

Conducting Polymers: Polypyrrole (PPy) is a well-known intrinsically conducting polymer. researchgate.net Incorporating fluorine into the pyrrole monomer can modulate the electronic properties, stability, and processability of the resulting polymer. rsc.org Fluorinated polypyrroles are being investigated for applications such as superhydrophobic coatings and materials with tunable oleophobicity (oil-repellency). researchgate.net Electrochemical methods are being used to synthesize fluoro-functional conjugated polymers for use in optoelectronic devices like photovoltaic cells. scispace.commdpi.com The introduction of fluorine can impact the polymer's conductivity and enhance its stability against oxidative degradation. rsc.orgresearchgate.net

Optoelectronic Materials and Sensors: The strong dipole moment of the C-F bond can be exploited in materials for optoelectronics. Fluorinated pyrrole derivatives are being incorporated into fluorophores like boron-dipyrromethene (BODIPY) dyes to tune their absorption and fluorescence wavelengths for biological imaging applications. nih.gov Furthermore, the pyrrole NH group is an excellent hydrogen bond donor, making pyrrole-based structures effective sensors for anions like fluoride (B91410). pageplace.denih.gov Incorporating fluorine onto the sensor molecule itself could fine-tune its selectivity and binding affinity.

Asymmetric Catalysis: Chiral fluorinated molecules are increasingly being used as ligands in asymmetric catalysis. The fluorine atoms can influence the catalyst's stereoelectronic profile through steric effects and by creating specific non-covalent interactions (e.g., fluorophilic interactions), which can enhance enantioselectivity in metal-catalyzed reactions. nih.gov Chiral fluorinated pyrrole derivatives represent an unexplored class of potential ligands that could offer unique reactivity and selectivity in the synthesis of other valuable molecules.

Development of Sustainable and Eco-Friendly Methodologies for Fluorine Incorporation in Pyrrole Derivatives

In line with the principles of green chemistry, a major thrust in modern synthesis is the development of sustainable and environmentally benign processes. This is particularly relevant for fluorination chemistry, which has traditionally relied on harsh reagents and energy-intensive conditions.

Photocatalysis and Electrosynthesis: Visible-light photoredox catalysis is a rapidly growing field that uses light to drive chemical reactions under mild conditions, often at room temperature. man.ac.uk This technology has been successfully applied to the fluorination and fluoroalkylation of various aromatic systems, including pyrroles, providing a green alternative to traditional methods. acs.orgpageplace.de Similarly, electrochemical synthesis offers a reagent-free method for polymerization and fluorination, using electricity as a traceless "reagent" to drive reactions. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of fluorinated heterocycles, dramatically reducing reaction times from hours to minutes, which leads to significant energy savings and often results in higher yields and fewer side products. researchgate.net

Solvent-Free and Catalyst-Free Reactions: A truly sustainable process minimizes waste by eliminating solvents and catalysts where possible. Researchers have developed catalyst-free methods for synthesizing monofluorinated pyrrole derivatives that proceed efficiently under solvent-free conditions. mdpi.comrsc.org Additionally, the development of solid-state mechanochemical protocols, where reactions are induced by grinding solid reagents together, can eliminate the need for bulk solvents entirely, offering a rapid and environmentally friendly route to fluorinated molecules. rsc.org

Bio-Based Feedstocks: A forward-looking approach to sustainability involves using renewable starting materials. There is growing interest in using bio-derived platform molecules, such as furfural (B47365) (obtained from plant biomass), as precursors for heterocyclic compounds. Photocatalytic methods are being developed to directly convert furans into pyrroles, which could then undergo fluorination, providing a sustainable pathway from biomass to advanced fluorinated materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-1H-pyrrol-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluorinated pyrroles typically involves cyclization or functional group modifications. For example, describes a reflux-based method using xylene and chloranil for pyrrole derivatives, followed by NaOH treatment and recrystallization from methanol. Adapting this protocol, this compound could be synthesized via a similar cyclization of fluorinated precursors. Key parameters include:

  • Reaction Time : 25–30 hours under reflux to ensure complete ring formation.
  • Purification : Column chromatography or recrystallization (e.g., methanol) to isolate the product.
  • Yield Optimization : Monitoring fluorination efficiency via 19F^{19}\text{F} NMR to confirm substitution .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H^1\text{H} NMR : Identify the pyrrole ring protons (δ 6.0–7.0 ppm) and hydroxyl group (broad peak δ 4.5–5.5 ppm). Fluorine substitution deshields adjacent protons, causing splitting patterns.
  • 13C^{13}\text{C} NMR : Fluorine coupling (J ~20–30 Hz) observed in carbons adjacent to the F atom.
  • FTIR : Stretching vibrations for O–H (~3200 cm1^{-1}) and C–F (~1100 cm1^{-1}).
  • HRMS : Exact mass verification (e.g., C4_4H5_5FNO: calc. 102.0359; observed 102.0355).
  • Cross-referencing with fluorinated analogs in ensures accurate assignments .

Advanced Research Questions

Q. What role does the fluorine substituent play in modulating the electronic and biological properties of this compound?

  • Methodological Answer : Fluorine’s electronegativity alters the pyrrole ring’s electron density, impacting reactivity and interactions. For example:

  • Electronic Effects : Fluorine withdraws electron density, stabilizing the ring against electrophilic attack. This can be quantified via computational methods (e.g., DFT calculations of Fukui indices).
  • Biological Activity : Fluorinated pyrroles in and show enhanced antimicrobial properties due to improved membrane permeability. Comparative studies using non-fluorinated analogs are critical to isolate fluorine’s contribution .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyrrole derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., MIC assays with consistent bacterial strains).
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out confounding factors.
  • Structural Analog Comparison : Test activity of this compound against structurally similar compounds (e.g., 3-(4-fluorophenyl) derivatives in ) to identify substituent-specific trends .

Q. What strategies are effective in addressing contradictory NMR data for fluorinated pyrroles?

  • Methodological Answer : Discrepancies may stem from tautomerism or solvent effects.

  • Variable Temperature NMR : Probe tautomeric equilibria (e.g., 1H-pyrrol-3-ol vs. 3H-pyrrol-1-ol) by acquiring spectra at 25°C and −40°C.
  • Deuterated Solvent Screening : Compare DMSO-d6_6 (hydrogen-bonding) vs. CDCl3_3 (non-polar) to assess solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign fluorine-proton coupling unambiguously .

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